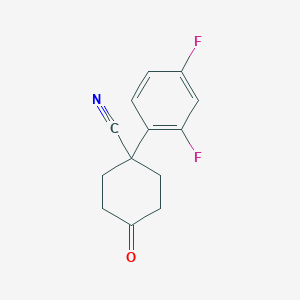

1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile

Beschreibung

1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile is a cyclohexanone derivative featuring a nitrile group at the 1-position and a 2,4-difluorophenyl substituent. Its molecular formula is C₁₃H₁₁F₂NO, with a molecular weight of 247.23 g/mol.

Eigenschaften

CAS-Nummer |

1202006-91-4 |

|---|---|

Molekularformel |

C13H11F2NO |

Molekulargewicht |

235.23 g/mol |

IUPAC-Name |

1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile |

InChI |

InChI=1S/C13H11F2NO/c14-9-1-2-11(12(15)7-9)13(8-16)5-3-10(17)4-6-13/h1-2,7H,3-6H2 |

InChI-Schlüssel |

AKVYELPUTIERFM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CCC1=O)(C#N)C2=C(C=C(C=C2)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 2,4-difluorobenzonitrile with cyclohexanone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like toluene, followed by heating the mixture to facilitate the reaction . The resulting product is then purified through crystallization or other suitable techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile has the molecular formula and a molecular weight of approximately 235.23 g/mol. The structure includes a cyclohexane ring, a carbonitrile group, and two fluorine atoms on a phenyl group. This arrangement enhances its reactivity and biological activity due to the influence of the fluorine substituents on lipophilicity and selectivity for biological targets.

Anticancer Activity

Research indicates that 1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile exhibits significant anticancer properties. It has been shown to inhibit key signaling pathways involved in cancer progression, such as the Raf/MEK/MAPK pathway. This pathway is crucial for cell proliferation and survival in various cancers.

Case Studies:

- A study demonstrated that compounds similar to 1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile effectively inhibited multiple isoforms of Raf proteins, making them potential candidates for treating cancers associated with mutations in N-Ras or K-Ras .

- In vitro tests revealed that this compound had an IC50 value significantly lower than that of established anticancer drugs like doxorubicin, indicating its high potency against cancer cell lines .

Wirkmechanismus

The mechanism of action of 1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. Additionally, the carbonitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Comparisons

Key Observations:

Substituent Effects: Fluorine Position: The target compound’s 2,4-difluorophenyl group provides stronger electron withdrawal and ortho/para-directing effects compared to the mono-fluoro analog (4-fluorophenyl) . This could enhance electrophilic substitution resistance and metabolic stability. Trifluoromethyl vs.

Functional Group Impact :

- Nitrile vs. Carboxylic Acid : Replacing the nitrile with a carboxylic acid () drastically increases polarity and acidity (pKa ~4-5), making the compound more water-soluble but less membrane-permeable .

- Dual Nitriles : The dicarbonitrile compound () exhibits amplified electron-withdrawing effects, which may stabilize negative charges or alter reaction pathways in nucleophilic additions .

Physicochemical Properties :

- Lipophilicity : Fluorine and CF₃ groups increase logP values, enhancing blood-brain barrier penetration. The 2,4-difluoro substitution likely offers a balance between lipophilicity and electronic effects.

- Thermodynamic Stability : Density functional theory (DFT) studies () suggest that exact exchange functionals accurately predict stabilization from electron-withdrawing groups, supporting the relative stability of fluorinated analogs .

Biologische Aktivität

1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile, a compound with the CAS number 1202006-91-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 1-(2,4-difluorophenyl)-4-oxocyclohexanecarbonitrile is with a molecular weight of approximately 235.23 g/mol. The structure features a cyclohexane ring substituted by a difluorophenyl group and a carbonitrile functional group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.23 g/mol |

| CAS Number | 1202006-91-4 |

| LogP | 2.86928 |

| PSA | 40.86 |

Anticancer Properties

Recent studies have indicated that derivatives of cyclohexanecarbonitrile compounds exhibit significant anticancer activity. For instance, compounds structurally similar to 1-(2,4-difluorophenyl)-4-oxocyclohexanecarbonitrile have shown efficacy against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. The mechanism of action often involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells .

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, compounds in this class have demonstrated anti-inflammatory and analgesic effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile has also been evaluated for antimicrobial activity. Preliminary results indicate that it may possess significant antibacterial properties against various strains of bacteria, suggesting its utility in treating infections .

Case Studies

- Anticancer Activity Study : A study conducted on a series of cyclohexanecarbonitrile derivatives revealed that certain modifications significantly enhanced their anticancer properties. The compound was tested against multiple cancer cell lines using the MTT assay method, showing promising results compared to standard chemotherapeutics .

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of similar compounds demonstrated their ability to reduce inflammation markers in vitro. This suggests that the compound may be beneficial in managing chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.